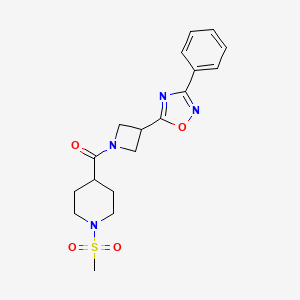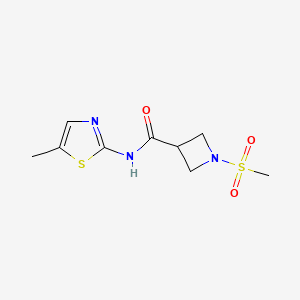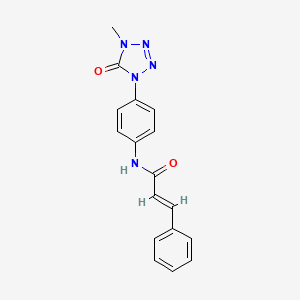
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various spectroscopic methods. For example, the structure assignments of new pyrazoline derivatives were based on chemical and spectroscopic evidence . In another study, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine was confirmed by single-crystal X-ray diffraction, providing a clear insight into the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include acylation, amidation, and cyclization. The [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one is an example of a reaction that proceeds with sequential regioselective ortho-C–H amidation and cyclization to yield 2-aryl quinazolin-4(3H)-one derivatives . This showcases the intricate chemical reactions that can be employed to construct the thiadiazole core and its derivatives.
Physical and Chemical Properties Analysis
The physicochemical properties of these compounds are crucial for their bioactivity. For instance, the saturated vapor pressure of a related bioactive compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, was measured, and its solubility in various solvents was determined using the shake flask method . These properties are essential for understanding the behavior of the compound in biological systems and for its formulation in pharmaceutical applications.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core is predominantly utilized in medicinal chemistry due to its pharmacological importance. Schiff bases derived from this core have been designed and synthesized to explore their biological activities. For example, certain derivatives have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. Moreover, some compounds exhibit cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug development with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Photodynamic Therapy Applications
Derivatives containing the 1,3,4-thiadiazole scaffold have also been investigated for their photodynamic therapy (PDT) applications. Newly synthesized compounds with this core have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anticonvulsant Quality Control Development
Further, the development of quality control methods for compounds with the 1,3,4-thiadiazole structure has been crucial in introducing new medicinal substances into clinical practice. One such compound demonstrated high anticonvulsive activity, leading to its proposal for preclinical studies. Developing identification, impurity determination, and quantitative determination methods is a significant step in standardizing these substances for medical use (Sych et al., 2018).
DNA Binding and Anticancer Drug Candidates
Lastly, the synthesis of new aryl Schiff bases from thiadiazole derivatives has been explored for their potential as DNA binders and anticancer drug candidates. These studies involve characterizing the compounds' interaction with DNA and evaluating their cytotoxic effects on cancer cell lines, highlighting the versatile applications of the 1,3,4-thiadiazole core in developing new therapeutic agents (Farooqi et al., 2020).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSLUHIIKSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)


![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)


![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)